

Technical Guide: Physicochemical Properties of 2-(4-Octylphenyl)ethanol

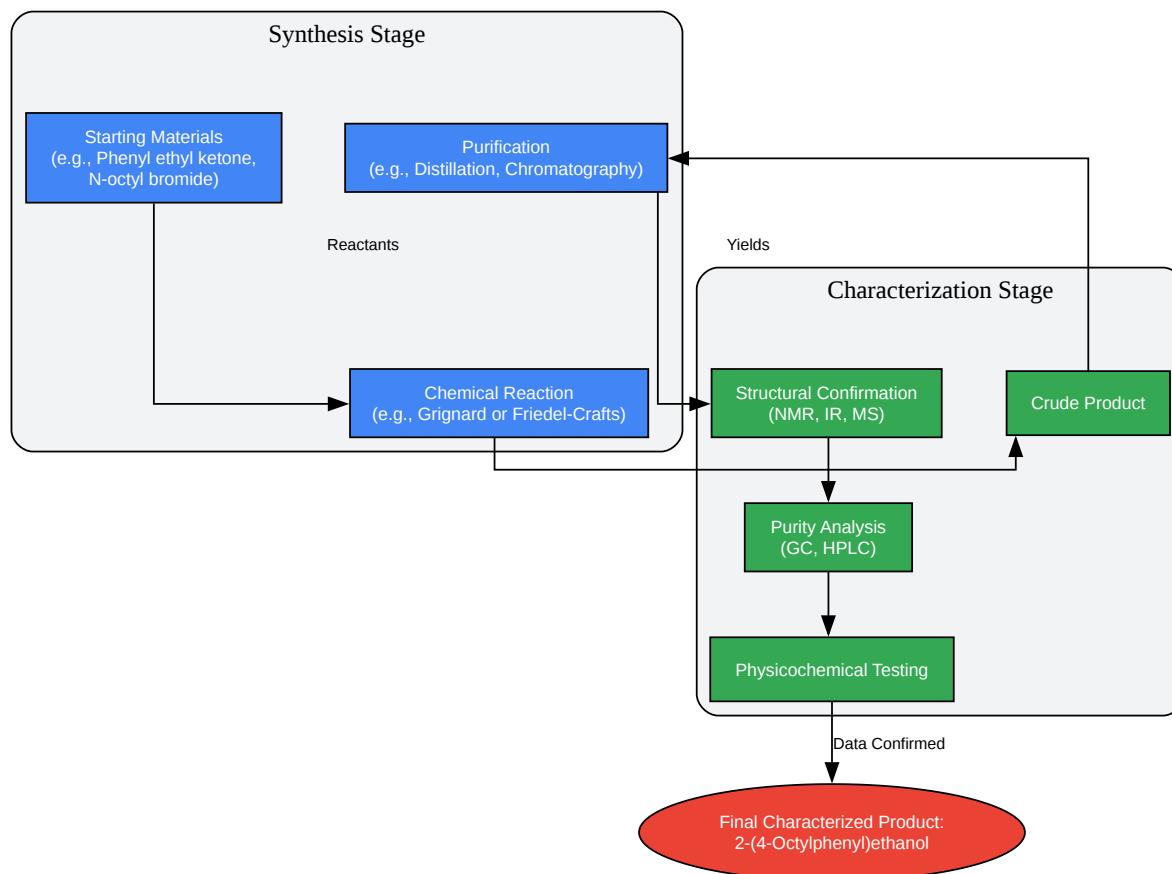
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Octylphenyl)ethanol

Cat. No.: B019509

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of **2-(4-Octylphenyl)ethanol** (CAS No. 162358-05-6). The information is compiled from various chemical databases and scientific resources to serve as a technical guide for professionals in research and development.

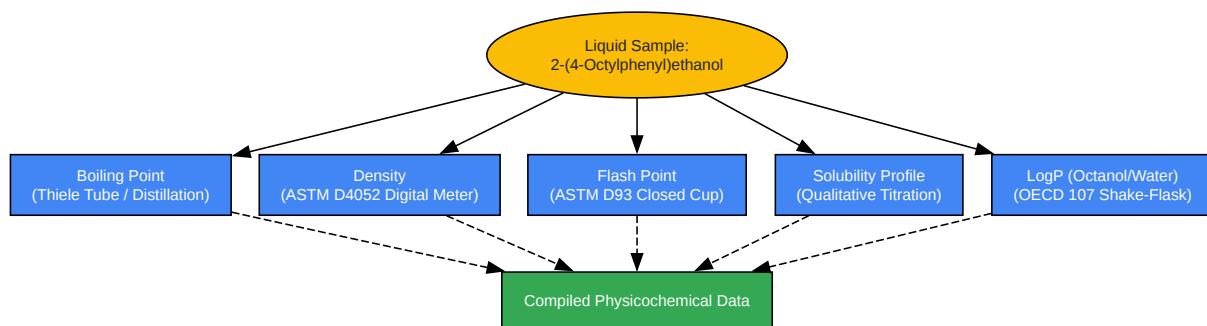
Compound Identification and Overview

2-(4-Octylphenyl)ethanol is an aromatic alcohol characterized by a phenyl ring substituted with an octyl group and an ethanol side chain. Its structure imparts amphiphilic properties, with a nonpolar octylphenyl tail and a polar hydroxyl head, suggesting potential applications as a fragrance ingredient, solvent, or chemical intermediate.

A logical workflow for the synthesis and characterization of such a compound is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and characterization.


Physical and Chemical Properties

The quantitative physical and chemical data for **2-(4-Octylphenyl)ethanol** are summarized in the table below for easy reference.

Property	Value
IUPAC Name	2-(4-octylphenyl)ethanol
CAS Number	162358-05-6
Molecular Formula	C ₁₆ H ₂₆ O
Molecular Weight	234.38 g/mol
Physical State	Liquid
Appearance	Colorless liquid
Boiling Point	306.3 ± 10.0 °C (at 760 Torr)
Density	0.931 ± 0.06 g/cm ³ (at 20 °C, 760 Torr)
Flash Point	116.2 ± 4.2 °C
Solubility	Soluble in Chloroform, Ethyl Acetate, Hexane. Slightly soluble in water. [1]
Predicted XlogP	5.5
Storage Temperature	Room Temperature (Sealed in dry conditions)
Canonical SMILES	CCCCCCCCC1=CC=C(CCO)C=C1
InChI	InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12,17H,2-8,13-14H2,1H3

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties listed above.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for physicochemical analysis.

Boiling Point Determination

The boiling point can be determined using several standard laboratory methods.

- Thiele Tube Method: This micro-scale method is suitable for small sample volumes (<1 mL).
[\[2\]](#)
 - A small amount of the liquid is placed in a fusion tube.
 - A capillary tube, sealed at one end, is placed inverted into the liquid.
 - The assembly is attached to a thermometer and heated uniformly in a Thiele tube containing mineral oil.
 - The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.
 - The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[\[2\]](#)[\[3\]](#)

- Simple Distillation: For larger volumes (≥ 5 mL), a simple distillation provides an accurate boiling point.
 - The liquid is placed in a distilling flask with boiling chips.
 - The apparatus is assembled with a condenser and a collection flask.
 - The liquid is heated to a steady boil.
 - The temperature is recorded when the vapor temperature stabilizes at the thermometer bulb, corresponding to the liquid-vapor equilibrium.[2][4]

Density Measurement

The density of a liquid is its mass per unit volume and is typically measured using a digital density meter or a pycnometer.

- Digital Density Meter (ASTM D4052): This is a rapid and accurate method.[5][6]
 - The instrument, which contains an oscillating U-tube, is calibrated with air and a reference standard (e.g., pure water).
 - The liquid sample is injected into the U-tube, ensuring no air bubbles are present.[7]
 - The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass.
 - The density is automatically calculated and displayed, typically in g/cm³ or kg/m³.[6][7]
The test is performed at a controlled temperature, such as 20°C.

Flash Point Determination

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced. For a compound like **2-(4-Octylphenyl)ethanol**, the Pensky-Martens closed-cup method is appropriate.

- Pensky-Martens Closed Cup Tester (ASTM D93):

- A brass test cup is filled with the sample to a specified mark.[8][9]
- The cup is fitted with a cover containing a stirrer, thermometer, and an apparatus to introduce an ignition source.
- The sample is heated at a controlled, constant rate while being stirred.[9][10]
- At regular temperature intervals, the stirring is stopped, and the ignition source (a small flame) is dipped into the vapor space of the cup.[11]
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors to flash.[8]

Solubility Determination

Solubility is assessed qualitatively to determine suitable solvents.

- Qualitative Method:
 - A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[12]
 - The solvent (e.g., water, hexane, ethyl acetate) is added dropwise or in small portions (e.g., 0.25 mL increments) up to a total volume (e.g., 0.75 mL).[12]
 - The mixture is vigorously agitated after each addition.
 - Solubility is determined by visual inspection for a single, clear phase. The "like dissolves like" principle suggests that due to its long alkyl chain, **2-(4-octylphenyl)ethanol** will be more soluble in nonpolar organic solvents than in polar solvents like water.[13]

Octanol-Water Partition Coefficient (LogP)

The partition coefficient is a measure of a compound's lipophilicity and is determined by its distribution between two immiscible phases, typically n-octanol and water.

- Shake-Flask Method (OECD Guideline 107):

- A solution of the compound is prepared in either water or n-octanol (pre-saturated with the other solvent).
- The solution is placed in a vessel with a known volume of the second solvent.
- The mixture is agitated (e.g., shaken for several hours) at a constant temperature to allow equilibrium to be reached.[14][15]
- The phases are separated, typically by centrifugation.[15]
- The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry, or GC).[15][16]
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically reported as its base-10 logarithm (LogP).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide vedantu.com
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks geeksforgeeks.org
- 5. ASTM D4052 | Anton Paar Wiki wiki.anton-paar.com
- 6. knowledge.reagecon.com [knowledge.reagecon.com]
- 7. store.astm.org [store.astm.org]
- 8. shxf17.com [shxf17.com]

- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 10. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 11. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. oecd.org [oecd.org]
- 16. rc.usf.edu [rc.usf.edu]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-(4-Octylphenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019509#what-are-the-physical-properties-of-2-4-octylphenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

